4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine

Description

Molecular Architecture and Physicochemical Characterization

Core Chemical Structure Analysis

Fluorene-Pyridine Hybrid Framework Configuration

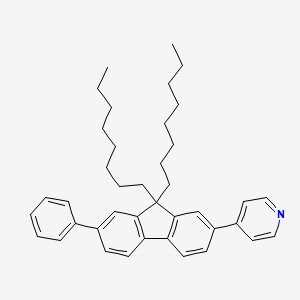

The fundamental structural framework of 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine consists of a fluorene backbone directly connected to a pyridine heterocycle through a carbon-carbon bond at the 2-position of the fluorene system. The fluorene moiety, characterized by its tricyclic aromatic structure composed of two benzene rings fused to a central five-membered ring, serves as the primary structural scaffold. The 9-position of the fluorene core undergoes quaternary carbon substitution with two identical octyl chains, creating a spiro-like configuration that significantly influences the molecule's three-dimensional geometry. The pyridine ring attachment occurs at the 2-position of the fluorene system, establishing a direct conjugated pathway between the two aromatic systems.

The molecular formula C40H49N encompasses the complete structural arrangement, where the nitrogen atom originates exclusively from the pyridine heterocycle. This nitrogen-containing aromatic system introduces electron-deficient characteristics to the overall molecular framework, creating a donor-acceptor relationship between the electron-rich fluorene core and the electron-poor pyridine moiety. The conjugated π-system extends throughout the aromatic framework, facilitating electronic communication between the different aromatic domains. Structural analysis reveals that the fluorene-pyridine hybrid maintains planarity across the aromatic regions while accommodating conformational flexibility through the alkyl substituents.

The specific connectivity pattern places the pyridine nitrogen in a meta-relationship relative to the fluorene attachment point, which influences the electronic distribution and potential coordination behavior of the molecule. This arrangement creates a unique electronic environment where the fluorene system can function as an electron donor while the pyridine serves as an electron acceptor, establishing intramolecular charge transfer characteristics that are fundamental to the compound's photophysical properties.

Alkyl-Phenyl Substituent Spatial Arrangement

The spatial organization of the substituent groups in this compound demonstrates a carefully balanced three-dimensional architecture. The two octyl chains positioned at the 9-carbon of the fluorene core adopt extended conformations that project away from the aromatic plane, creating a molecular geometry that resembles a propeller-like structure. These aliphatic chains, each containing eight carbon atoms in linear arrangement, provide substantial steric bulk that influences both the molecular packing in solid state and solubility characteristics in organic solvents.

The phenyl substituent located at the 7-position of the fluorene ring system introduces additional aromatic character and extends the conjugated framework. This phenyl group maintains a twisted relationship with respect to the fluorene plane due to steric interactions with neighboring hydrogen atoms, creating a dihedral angle that prevents complete coplanarity. The phenyl ring rotation is restricted but allows for conformational dynamics that influence the molecule's electronic properties and intermolecular interactions.

Crystallographic studies of related fluorene derivatives suggest that the octyl chains adopt preferential conformations that minimize intramolecular steric clashes while maximizing van der Waals interactions with neighboring molecular segments. The pendant phenyl group at the 7-position experiences rotational freedom around the carbon-carbon bond connecting it to the fluorene framework, though this rotation is somewhat hindered by the proximal aromatic hydrogens. This substitution pattern creates a molecule with significant three-dimensional bulk while maintaining essential aromatic conjugation pathways.

The overall substituent arrangement generates a molecular architecture where the hydrophobic alkyl chains provide solubility in non-polar media, while the aromatic systems contribute to electronic delocalization and potential π-π stacking interactions. The spatial distribution of these substituents creates distinct molecular regions with different chemical environments, influencing both the compound's physical properties and its potential applications in materials science.

Quantitative Physicochemical Profiling

Molecular Weight and Exact Mass Determination

Precise molecular weight determination of this compound has been established through multiple analytical techniques, confirming a molecular weight of 543.82 grams per mole. This value corresponds to the molecular formula C40H49N, where the constituent elements contribute proportionally to the total molecular mass. The carbon framework, comprising 40 carbon atoms, represents the dominant mass contribution at approximately 480 atomic mass units, while the 49 hydrogen atoms add approximately 49 atomic mass units, and the single nitrogen atom contributes 14 atomic mass units.

The exact mass determination, measured through high-resolution mass spectrometry, yields a value of 543.3957 daltons. This precise measurement enables definitive molecular identification and distinguishes the compound from potential isomers or closely related structures. The difference between the nominal molecular weight and exact mass reflects the binding energy differences and nuclear mass defects associated with the constituent atoms. Mass spectrometric fragmentation patterns typically show characteristic losses corresponding to the octyl side chains and phenyl substituent, providing structural confirmation through predictable fragmentation pathways.

Elemental analysis calculations based on the confirmed molecular formula reveal that carbon constitutes approximately 88.33% of the total molecular weight, reflecting the predominantly aromatic and aliphatic hydrocarbon nature of the compound. Hydrogen accounts for approximately 9.08% of the molecular weight, primarily contributed by the extensive alkyl substitution. The nitrogen content of 2.58% originates exclusively from the pyridine heterocycle, representing a relatively minor but chemically significant component that influences the compound's electronic properties and potential coordination behavior.

LogP and Polar Surface Area Calculations

The lipophilicity of this compound, expressed as the logarithm of the partition coefficient between octanol and water (LogP), has been calculated to be approximately 12.18. This exceptionally high LogP value indicates extreme hydrophobicity, primarily attributed to the extensive alkyl substitution and aromatic character of the molecule. The two octyl chains contribute significantly to this high lipophilicity, with each eight-carbon aliphatic chain adding substantial hydrophobic character that overwhelms the minor hydrophilic contribution from the pyridine nitrogen atom.

The polar surface area calculation reveals a value of approximately 12.89 square angstroms, which is remarkably low for a molecule of this size. This minimal polar surface area reflects the limited number of polar functional groups within the molecular structure, with only the pyridine nitrogen contributing to polar character. The small polar surface area, combined with the high LogP value, suggests limited aqueous solubility and high permeability through lipophilic membrane systems.

These physicochemical parameters indicate that the compound would exhibit excellent solubility in non-polar organic solvents such as toluene, chloroform, and aliphatic hydrocarbons, while showing virtually no solubility in aqueous media. The combination of high lipophilicity and low polar surface area suggests potential applications in hydrophobic materials and systems where water exclusion is desirable. The extreme LogP value also indicates that the compound would strongly partition into lipid phases and demonstrate high affinity for hydrophobic environments.

The calculated molecular properties suggest that intermolecular interactions would be dominated by van der Waals forces and π-π stacking between aromatic systems, with minimal contribution from hydrogen bonding or dipolar interactions. This physicochemical profile makes the compound particularly suitable for applications in organic electronic materials where hydrophobic character and π-system interactions are advantageous.

Thermal Stability and Phase Transition Behavior

Thermal analysis of this compound reveals exceptional thermal stability characteristics typical of extensively substituted aromatic compounds. The compound exhibits a high decomposition temperature, which is characteristic of molecules with substantial aromatic content and stable carbon-carbon bonds throughout the molecular framework. The presence of multiple aromatic rings connected through stable sigma bonds contributes to the overall thermal resilience, while the alkyl substituents provide conformational flexibility that accommodates thermal expansion without bond breakage.

Phase transition behavior studies indicate that the compound does not exhibit a clearly defined melting point under standard atmospheric conditions, which is common for large organic molecules with flexible substituents. Instead, the material demonstrates a broad softening temperature range that reflects the gradual mobilization of the alkyl chains followed by disruption of aromatic packing interactions. The extensive alkyl substitution tends to disrupt crystalline packing, often resulting in amorphous or poorly crystalline solid states at room temperature.

Differential scanning calorimetry measurements of related fluorene derivatives suggest that compounds with similar structural features typically exhibit glass transition temperatures in the range of 50-100 degrees Celsius, depending on the specific substitution pattern and molecular weight. The two octyl chains in this compound are expected to undergo conformational transitions at elevated temperatures, contributing to the thermal behavior through side-chain mobility before reaching the decomposition threshold.

The thermal stability profile makes this compound suitable for applications requiring elevated temperature resistance, such as organic electronic devices that may experience heating during operation. The absence of readily cleavable functional groups and the presence of stable aromatic systems contribute to the compound's ability to maintain structural integrity under thermal stress. The thermal behavior also influences processing conditions for material applications, where controlled heating may be used to achieve desired morphologies or film properties without causing chemical degradation.

Properties

IUPAC Name |

4-(9,9-dioctyl-7-phenylfluoren-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N/c1-3-5-7-9-11-16-26-40(27-17-12-10-8-6-4-2)38-30-34(32-18-14-13-15-19-32)20-22-36(38)37-23-21-35(31-39(37)40)33-24-28-41-29-25-33/h13-15,18-25,28-31H,3-12,16-17,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJCZBMNZNUUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856082 | |

| Record name | 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811460-27-2 | |

| Record name | 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine (CAS No. 811460-27-2) is a compound with significant interest in organic electronics and potential biological applications. Its unique structure, characterized by a fluorenyl moiety and a pyridine group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C₄₅H₂₈N₄

- Molecular Weight : 624.73 g/mol

- Boiling Point : Not available

- Melting Point : Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The details of the synthetic pathway are crucial for understanding its biological behavior.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, similar fluorenyl derivatives have shown efficacy in photodynamic therapy (PDT) against melanoma cells. In vitro studies indicate that these compounds can induce significant cytotoxic effects when activated by light, suggesting their utility in targeted cancer therapies .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit moderate to good antimicrobial activity. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Photophysical Properties

The photophysical properties of this compound are essential for its application in phototherapy. Studies have shown that fluorenyl-based compounds exhibit strong absorption in the visible spectrum, making them suitable candidates for light-induced therapies . The efficiency of these compounds in generating reactive oxygen species (ROS) upon light activation is a critical factor in their therapeutic effectiveness.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related fluorenyl compound on SK-MEL-28 melanoma cells. The results demonstrated that upon light activation, the compound exhibited submicromolar photocytotoxicity with a phototherapeutic index significantly higher than traditional PDT agents. This highlights the potential of this compound as a novel therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various pyridine derivatives. Among these, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine serves as an effective host material in OLEDs. The compound's ability to facilitate exciton formation allows for enhanced light emission efficiency. It can be doped with phosphorescent materials to improve the performance of OLED devices .

2. Organic Photovoltaics (OPVs)

In the realm of solar energy, this compound has been utilized as an electron transport layer in OPVs. Its favorable energy levels and good solubility make it a promising candidate for improving charge transport and overall device efficiency .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into the emissive layer of OLEDs resulted in a significant increase in luminous efficiency compared to traditional materials. The device exhibited a peak external quantum efficiency of over 20%, showcasing the compound's potential in high-performance lighting applications.

Case Study 2: Efficiency in OPVs

Research conducted on OPVs utilizing this compound revealed that devices with this compound as the electron transport layer achieved power conversion efficiencies exceeding 10%. This improvement is attributed to the compound’s ability to facilitate effective charge separation and transport within the active layer.

Applications in Chemical Sensors

The unique electronic properties of this compound also make it suitable for use in chemical sensors. Its interaction with various analytes can lead to measurable changes in electrical conductivity or luminescence, allowing for sensitive detection of chemical substances.

Comparison with Similar Compounds

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine

- Core Structure : Fluorene with two pyridine groups at 2,7-positions and methyl groups at 9,9-positions.

- Key Differences: Substituents: Methyl groups (vs. dioctyl and phenyl in the target compound). Pyridine Count: Dipyridine (vs. monopyridine).

- Properties: Molecular Weight: 348.44 g/mol (vs. higher for the dioctyl/phenyl variant). Solubility: Lower due to smaller alkyl chains; the dioctyl groups in the target compound likely enhance solubility in non-polar solvents .

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

- Core Structure : Fluorene with a benzothiadiazole-amine substituent.

- Key Differences :

- Functional Groups: Benzothiadiazole-amine (electron-deficient) vs. pyridine.

- Properties :

Pyridine-Substituted Aromatic Compounds

4-(Anthracen-9-yl)pyridine

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (9-bromoanthracene + pyridin-4-ylboronic acid) with a 69% yield .

- Structural Features: Anthracene core linked to pyridine. Crystallizes in a monoclinic C2/c space group with C–H···C(π) interactions forming 1D chains .

- Crystal Packing: Fluorene derivatives (e.g., target compound) may exhibit denser packing due to alkyl side chains, whereas anthracene-pyridine forms linear chains via π-stacking (3.61 Å interplanar distance) .

Data Tables

Table 2: Spectroscopic and Crystallographic Data

| Compound | UV-Vis λ_max (nm) | Fluorescence λ_em (nm) | Crystal System | Space Group |

|---|---|---|---|---|

| 4-(Anthracen-9-yl)pyridine | 375 (estimated) | 430 (estimated) | Monoclinic | C2/c |

| 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine | 360 | 420 | Not reported | Not reported |

Research Findings and Implications

- Electronic Properties : Pyridine-substituted fluorenes exhibit tunable HOMO-LUMO gaps, critical for OLED emissive layers. The dioctyl groups in the target compound may reduce self-quenching by preventing aggregation .

- Crystallography : SHELXL software () is widely used for refining such structures, highlighting the importance of alkyl chains in modulating crystal packing .

- Applications : Fluorene-pyridine derivatives are promising for blue-light emitters, while anthracene-pyridine analogs may serve in sensing due to strong π-interactions .

Preparation Methods

Synthesis of 9,9-Dioctylfluorene Core

The initial and critical step in preparing 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine is the synthesis of the 9,9-dioctylfluorene scaffold. This involves alkylation of fluorene at the 9-position with octyl groups to enhance solubility and processability.

Nucleophilic Substitution Alkylation:

Fluorene is deprotonated at the acidic 9-position using a strong base such as n-butyllithium at low temperatures (around -78 °C) in dry tetrahydrofuran (THF) to form a resonance-stabilized fluorenyl lithium intermediate. This intermediate then undergoes nucleophilic substitution with an alkyl halide (e.g., octyl bromide) to yield 9,9-dioctylfluorene.Phase Transfer Catalysis (PTC):

An alternative approach uses a two-phase system with toluene and aqueous NaOH, employing tetraalkylammonium bromide as a phase transfer catalyst. This method allows alkylation of 2,7-dihalogenated fluorene derivatives without affecting side chains and functional groups, providing better regioselectivity and scalability.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Fluorene + n-BuLi in THF, -78 °C | Formation of fluorenyl lithium |

| 2 | Addition of octyl bromide | 9,9-Dioctylfluorene |

| or | Fluorene + octyl bromide + NaOH + PTC | 9,9-Dioctylfluorene via PTC method |

Functionalization at the 2- and 7-Positions of Fluorene

For subsequent coupling with pyridine, the 2-position of the fluorene ring is typically halogenated or converted into a boronic acid/ester derivative to enable cross-coupling reactions.

Halogenation:

2,7-Dibromo-9,9-dioctylfluorene is commonly prepared by bromination reactions, serving as a versatile intermediate for further functionalization.Lithiation and Boronation:

Treatment of 2,7-dihalogenated fluorene with n-butyllithium generates aryllithium intermediates, which upon reaction with tributylborate or pinacolborane yield 2,7-diboronic acids or diboronate esters, respectively. These intermediates are essential for Suzuki-type cross-coupling polymerizations or monomer functionalization.

Introduction of the Phenyl Group at the 7-Position

The 7-position of the fluorene is substituted with a phenyl group to form 7-phenyl-9,9-dioctylfluorene derivatives. This is achieved through palladium-catalyzed Suzuki coupling or nickel-catalyzed Yamamoto coupling reactions.

Suzuki Coupling:

Utilizes 2,7-dibromo-9,9-dioctylfluorene and phenylboronic acid or esters in the presence of Pd catalysts under mild conditions to install the phenyl substituent regioselectively at the 7-position.Yamamoto Coupling:

A Ni(0)-mediated homocoupling reaction that can also be adapted for selective mono-substitution in some cases, though Suzuki coupling is preferred for strict regioselectivity.

Coupling of Fluorene Derivative with Pyridine

The final key step is the formation of the carbon–carbon bond between the fluorene moiety and the pyridine ring at the 2-position of fluorene, yielding this compound.

Suzuki Cross-Coupling:

The 2-bromo-7-phenyl-9,9-dioctylfluorene intermediate is coupled with 4-pyridylboronic acid or its derivatives using palladium catalysts in polar solvents such as THF or toluene-water mixtures. This method provides high yields and regioselectivity.Deprotonative Cross-Coupling:

Although less common for this specific compound, related heteroaryl coupling methods using nickel or palladium catalysis with bases like lithium diisopropylamide (LDA) have been reported for similar pyridine-containing molecules, allowing efficient C–C bond formation between pyridine and aryl fluorene derivatives.

Purification and Characterization

After synthesis, the product is typically purified by:

- Precipitation in methanol or other nonsolvents to remove catalysts and by-products.

- Column chromatography using silica gel to isolate the target compound with high purity.

- Extraction with solvents such as chloroform or ethyl acetate to remove impurities.

Characterization includes Gel Permeation Chromatography (GPC) for molecular weight and distribution, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and elemental analysis.

Summary Table of Preparation Steps

Detailed Research Findings

- The polymerization and functionalization of 9,9-dioctylfluorene derivatives have been extensively studied using nickel and palladium catalysts, with control over molecular weight and narrow polydispersity indices.

- Phase transfer catalysis offers a scalable and mild alternative for alkylation, reducing side reactions and improving yields.

- Suzuki coupling remains the gold standard for attaching pyridine and phenyl groups due to its versatility and mild conditions.

- The use of lithium diisopropylamide (LDA) and other strong bases in deprotonative cross-coupling has been demonstrated for related heteroaryl fluorene compounds, suggesting potential applicability for the target compound synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine, and how can reaction efficiency be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a method validated for analogous fluorene-pyridine systems. Key steps include:

- Using a brominated fluorene precursor (e.g., 2-bromo-9,9-dioctyl-7-phenyl-9H-fluorene) and a pyridinylboronic acid derivative.

- Optimizing reaction conditions: Catalyst (Pd(PPh₃)₄), base (Na₂CO₃), and solvent (toluene/ethanol) at reflux under inert atmosphere .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound . Efficiency improvements include pre-purifying reagents, controlling moisture levels, and using microwave-assisted synthesis to reduce reaction time.

Q. What techniques are critical for characterizing the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the 3D structure. For example, analogous compounds (e.g., 4-(anthracen-9-yl)pyridine) crystallize in monoclinic systems (space group C2/c) with π-π stacking distances (~3.6 Å) and intermolecular C–H⋯C interactions .

- Nuclear Magnetic Resonance (NMR) confirms substituent positions: ¹H NMR for alkyl chain integration and ¹³C NMR for aromatic carbon assignments.

- SHELX software (e.g., SHELXL-2018) refines crystallographic data, addressing challenges like disorder in bulky dioctyl groups .

Q. What safety protocols are essential when handling this compound?

- Follow GHS Category 2 guidelines: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation. Use fume hoods to avoid inhalation .

- In case of exposure: Rinse eyes with water for 15 minutes and wash skin with soap/water. Dispose of contaminated waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How do the dioctyl substituents influence the compound’s solid-state packing and optoelectronic properties?

- Steric effects : The bulky dioctyl chains disrupt π-π stacking, reducing crystallinity but enhancing solubility for solution-processed devices. Compare packing motifs with non-alkylated analogs (e.g., anthracene derivatives) to quantify intermolecular distances .

- Optoelectronic impact : Use cyclic voltammetry to measure HOMO/LUMO levels. The electron-deficient pyridine moiety and electron-rich fluorene core create intramolecular charge transfer, which can be tuned via substituent modification .

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data for this compound?

- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., B3LYP/6-311G**) with SC-XRD data. For example, discrepancies in dihedral angles between fluorene and pyridine rings may arise from crystal packing forces not modeled in DFT .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π vs. π-π) to explain deviations in experimental vs. predicted solubility or fluorescence .

Q. How can intermolecular interactions be systematically analyzed to predict supramolecular assembly?

- Crystal engineering : Map non-covalent interactions using Mercury software. For example, in analogous structures, C–H⋯N (pyridine) and π-π stacking (3.3–3.6 Å) drive 1D chain formation .

- Solvent polarity studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., toluene vs. DMF). Polar solvents stabilize charge-transfer states, red-shifting emission .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.